Water Oxidation Catalysis via N-Oxide Intermediate
The mono-N-oxide derivative of 2,2'-bipyridine acts as a crucial reactive intermediate in water oxidation catalysis. The de novo synthesized complex [Ru(tpy)(bpy-NO)(H2O)]2+ (1-NO), where bpy-NO is 2,2'-bipyridine-N-oxide, exhibits 100-fold greater catalytic activity compared to the parent complex [Ru(tpy)(bpy)(H2O)]2+ (1) in Ce(IV)-driven water oxidation under acidic conditions [1]. This dramatic enhancement is attributed to the altered redox potential of the N-oxide ligand, which facilitates the rate-limiting O–O bond formation step [2]. In contrast, the unmodified bpy ligand in complex 1 shows significantly slower kinetics and requires an initial 'activation' period during which the N-oxide is formed in situ [1].
| Evidence Dimension | Catalytic activity (rate of O2 evolution) |
|---|---|
| Target Compound Data | 100-fold greater catalytic activity for [Ru(tpy)(bpy-NO)(H2O)]2+ complex |
| Comparator Or Baseline | Parent complex [Ru(tpy)(bpy)(H2O)]2+ (baseline activity = 1x) |
| Quantified Difference | 100-fold increase |
| Conditions | Ce(IV)-driven water oxidation in acidic aqueous media; room temperature |
Why This Matters
This quantifies the N-oxide ligand's unique ability to activate single-site Ru catalysts, making it essential for high-performance water oxidation systems where the parent bpy ligand is insufficient.
- [1] Unraveling the Mechanism of Catalytic Water Oxidation via de Novo Synthesis of Reactive Intermediate. Ravari, A. K. et al. Journal of the American Chemical Society, 2020, 142, 884-893. View Source
- [2] Insight into water oxidation by mononuclear polypyridyl Ru catalysts. Wasylenko, D. J. et al. Inorganic Chemistry, 2010, 49, 2202-2209. View Source
